molecular formula C21H20N4O3S B2525425 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 922941-61-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2525425
CAS RN: 922941-61-5
M. Wt: 408.48
InChI Key: UJQVHGMBSRIRRQ-UHFFFAOYSA-N
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Description

The compound "N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide" is a chemically synthesized molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological properties, such as kinase inhibitory activities and anticancer effects , as well as their physical and chemical properties, including molecular structure and pKa values .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of appropriate thiazole or thiadiazole compounds with other chemical groups to form the desired acetamide structure. For instance, the synthesis of N-benzyl substituted acetamide derivatives containing thiazole was performed to evaluate their Src kinase inhibitory activities . Similarly, the synthesis of N-(benzothiazole-2-yl) acetamide derivative compounds was achieved by reacting imidazole-thione derivatives with chloroacetamide compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by techniques such as NMR, FTIR, MS, and elemental analysis . The molecular geometry can include planar groups, as seen in the N-(4,6-dimethylpyrid-2-yl)acetamide group, which forms a pseudo ring through an intramolecular hydrogen bond, contributing to the planarity of the molecule . The acetamide group's mean plane can form various dihedral angles with adjacent rings, influencing the overall molecular conformation .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, which can link molecules together and influence the crystal packing . The reactivity of these compounds can be affected by the presence of different functional groups, such as the thiadiazole S atom and the acetamide O atom, which can engage in hypervalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as pKa values, are crucial for understanding their behavior in biological systems. The pKa values can indicate the acidity of the compounds and the protonation states under different pH conditions . The crystal packing of these molecules can be stabilized by various non-covalent interactions, including hydrogen bonds, C-H...π interactions, and π-π interactions, which can affect their solubility and stability .

Scientific Research Applications

Antimicrobial Applications

The synthesis of new heterocycles incorporating various moieties, such as antipyrine, has demonstrated potential antimicrobial activity. For instance, the development of compounds through the manipulation of key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has led to the creation of new coumarin, pyridine, pyrrole, and thiazole derivatives with evaluated antimicrobial properties (Bondock et al., 2008).

Anticancer Applications

Research into the synthesis of novel compounds has also shown promising anticancer activities. For example, derivatives of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide have been synthesized and tested against a panel of 60 different human tumor cell lines, revealing significant anticancer activity against melanoma-type cell lines (Duran & Demirayak, 2012). Furthermore, the creation of pyridine-thiazole compounds has exhibited promising anticancer activity against various cancer cell lines, highlighting their potential in cancer treatment (Alqahtani & Bayazeed, 2020).

Kinase Inhibitory Applications

The exploration of novel inhibitors for kinases has led to the identification of compounds with potent inhibitory effects on Aurora-A, Aurora-B, and Aurora-C kinases. For instance, imidazo[4,5-b]pyridine derivatives have been discovered as novel inhibitors, offering a new avenue for therapeutic intervention in diseases where these kinases play a crucial role (Bavetsias et al., 2007).

properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-9-14(2)20-16(10-13)29-21(23-20)25(11-15-5-3-4-8-22-15)19(28)12-24-17(26)6-7-18(24)27/h3-5,8-10H,6-7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQVHGMBSRIRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

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